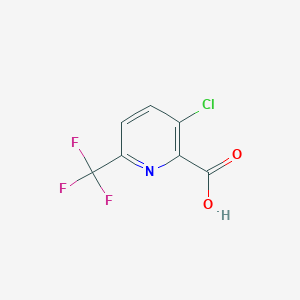

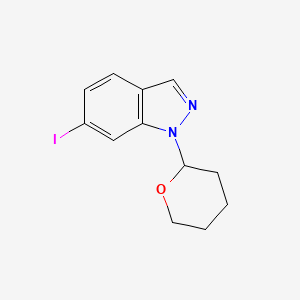

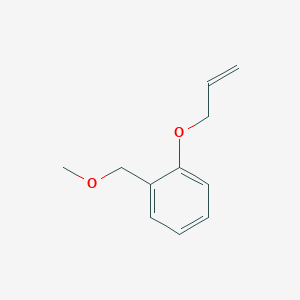

![molecular formula C6H2ClF3N4 B1401593 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1211590-25-8](/img/structure/B1401593.png)

6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine

概要

説明

“6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that is part of a larger group of compounds known as trifluoromethylpyridines . These compounds are used in various industries, including the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives, which include “6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine”, has been a topic of research in the agrochemical and pharmaceutical industries . These compounds are synthesized using various methods, including cyclocondensation reactions .

Molecular Structure Analysis

The molecular structure of “6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a trifluoromethyl group, which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .

Chemical Reactions Analysis

The chemical reactions involving “6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine” and similar compounds are complex and varied . These reactions often involve the formation of new bonds and the breaking of existing ones, leading to the creation of new compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine” are influenced by its molecular structure . The presence of the trifluoromethyl group and the pyridine moiety can affect the compound’s reactivity, stability, and other properties .

科学的研究の応用

Synthesis and Biological Activities

Cytotoxicity and Antimicrobial Activities

Pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives, including compounds derived from 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (a related structure), have been synthesized and tested for cytotoxicity against several human cancer cell lines. They've also shown antimicrobial and anti-biofilm activities, with some compounds demonstrating significant activity against specific strains (Nagender et al., 2014).

Antibacterial Properties

Fluorinated pyrazolo[3,4-d]pyrimidine derivatives, including those containing 1,3,4-thiadiazole, have been developed and shown to exhibit antibacterial activity against strains like Staphylococcus aureus, with some compounds displaying significant bacteriostatic effects (Xin-jian, 2013).

Chemical Synthesis and Characterization

Specific structures like 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine have been prepared and characterized, serving as intermediates for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Anticancer and Anti-Lipoxygenase Activities

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, offering new insights into structure-activity relationships (Rahmouni et al., 2016).

Herbicidal Activity

Pyrazolo[3,4-d]pyrimidine-4-one derivatives have shown good inhibition activities against the root of certain plants like Brassica napus and Echinochloa crusgalli, suggesting their potential application in agriculture (Luo et al., 2017).

Antimicrobial Evaluation

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for antimicrobial activities, with some compounds displaying moderate to strong activity compared to reference drugs (Eweas et al., 2011).

作用機序

Target of Action

Similar compounds have been known to target specific enzymes .

Mode of Action

It’s known that similar compounds can inhibit enzymes with high affinity, thereby reducing the quantity of necessary components for the synthesis of certain biochemical compounds .

Biochemical Pathways

Similar compounds have been known to affect the synthesis of rna and dna .

Result of Action

Similar compounds have been known to stop the synthesis of rna and dna, leading to the death of certain cells .

Safety and Hazards

Like all chemical compounds, “6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine” should be handled with care to avoid potential hazards . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

将来の方向性

The future directions for research on “6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine” and similar compounds are promising . Given their wide range of applications in the agrochemical and pharmaceutical industries, it is expected that many novel applications of these compounds will be discovered in the future .

特性

IUPAC Name |

6-chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N4/c7-5-11-1-2-3(6(8,9)10)13-14-4(2)12-5/h1H,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFCMWHDZCRZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC2=NNC(=C21)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743675 | |

| Record name | 6-Chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211590-25-8 | |

| Record name | 6-Chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid](/img/structure/B1401511.png)

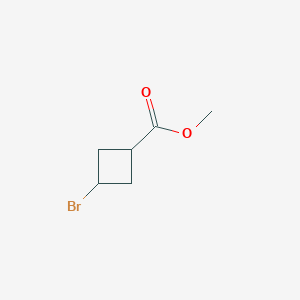

![4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1401514.png)

![Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester](/img/structure/B1401531.png)